Tert-butyl 3-morpholin-3-YL-propionate oxalate
Overview
Description
Tert-butyl 3-morpholin-3-YL-propionate oxalate: is a chemical compound with the molecular formula C13H23NO7 and a molecular weight of 305.33 g/mol . It is a white solid at room temperature and is used in various scientific research applications .
Preparation Methods
The synthesis of tert-butyl 3-morpholin-3-YL-propionate oxalate involves the reaction of tert-butyl 3-morpholin-3-YL-propionate with oxalic acid. The reaction is typically carried out in a solvent such as dichloromethane at low temperatures to ensure the stability of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Tert-butyl 3-morpholin-3-YL-propionate oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 3-morpholin-3-YL-propionate oxalate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-morpholin-3-YL-propionate oxalate involves its interaction with specific molecular targets and pathways. The morpholine ring in the compound can interact with various enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl 3-morpholin-3-YL-propionate oxalate can be compared with other similar compounds such as:
Tert-butyl 3-morpholin-3-YL-propionate: This compound lacks the oxalate group and has different chemical properties and reactivity.
Morpholine derivatives: Other morpholine derivatives may have similar structures but different functional groups, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 3-morpholin-3-ylpropanoate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3.C2H2O4/c1-11(2,3)15-10(13)5-4-9-8-14-7-6-12-9;3-1(4)2(5)6/h9,12H,4-8H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKNOOXKHUMDAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1COCCN1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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